Phenol-alanine sparsomycin
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Overview
Description
Phenol-alanine sparsomycin is a natural product antibiotic that has been used in scientific research for several decades. It was first isolated from Streptomyces sparsogenes in the 1960s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism Of Action
Phenol-alanine sparsomycin binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. It specifically binds to the peptidyl transferase center, preventing the formation of peptide bonds between amino acids. This results in the inhibition of bacterial growth.
Biochemical And Physiological Effects
Phenol-alanine sparsomycin has been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It has also been shown to have antifungal and antitumor activities. In addition, phenol-alanine sparsomycin has been shown to have immunomodulatory effects, enhancing the immune response in certain situations.
Advantages And Limitations For Lab Experiments
Phenol-alanine sparsomycin is a useful tool for studying the ribosome and translation process. It has also been used in the development of new antibiotics and anticancer drugs. However, phenol-alanine sparsomycin can be toxic to mammalian cells, limiting its use in certain experiments. In addition, its synthesis is complex and time-consuming, making it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on phenol-alanine sparsomycin. One area of interest is the development of new antibiotics and anticancer drugs based on the structure and mechanism of action of phenol-alanine sparsomycin. Another area of interest is the study of its immunomodulatory effects and potential use in immunotherapy. Additionally, further research is needed to understand the toxicity of phenol-alanine sparsomycin and its potential impact on human health.
Synthesis Methods
Phenol-alanine sparsomycin can be synthesized through fermentation of Streptomyces sparsogenes. The fermentation broth is then extracted with organic solvents and purified through several chromatographic steps. The final product is a yellow crystalline powder.
Scientific Research Applications
Phenol-alanine sparsomycin has been used in various scientific research applications. It has been studied for its antibacterial, antifungal, and antitumor activities. It has also been used as a tool to study the ribosome and translation process. Additionally, phenol-alanine sparsomycin has been used in the development of new antibiotics and anticancer drugs.
properties
CAS RN |
132337-89-4 |
---|---|
Product Name |
Phenol-alanine sparsomycin |
Molecular Formula |
C17H19N3O5S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(E)-N-[(2S)-1-[(R)-(4-hydroxyphenyl)sulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C17H19N3O5S/c1-10(9-26(25)13-5-3-12(21)4-6-13)18-15(22)8-7-14-11(2)19-17(24)20-16(14)23/h3-8,10,21H,9H2,1-2H3,(H,18,22)(H2,19,20,23,24)/b8-7+/t10-,26+/m0/s1 |
InChI Key |
GTCPMRXZNYLTKA-DNDSYUBISA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](C)C[S@@](=O)C2=CC=C(C=C2)O |
SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(C)CS(=O)C2=CC=C(C=C2)O |
synonyms |
PH-Ala-SP phenol-alanine sparsomycin |
Origin of Product |
United States |
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